Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate
Description
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a piperidine derivative characterized by a 4-amino-1-methylpiperidin-4-yl moiety linked to a methyl acetate group. This compound features a bicyclic structure with a piperidine ring substituted at the 4-position by both an amino (-NH₂) and a methyl (-CH₃) group, while the acetate ester (CH₃COO-) is attached via a methylene bridge.
Properties
IUPAC Name |
methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-5-3-9(10,4-6-11)7-8(12)13-2/h3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPVAALUOKPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Esterification Route
One common approach is the reaction of methyl acetate with 4-amino-1-methylpiperidine under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the ester, leading to the formation of the target methyl ester compound.
- Reaction Conditions: Basic medium, controlled temperature to avoid side reactions.
- Outcome: High yield of this compound with good purity.
This method is straightforward and scalable for laboratory and industrial synthesis.
Catalytic Transfer Hydrogenation for Methylation
In related piperidine derivatives, selective methylation of the nitrogen atom is achieved via transfer hydrogenation using formaldehyde as the methyl source, palladium or platinum catalysts, and acidic aqueous media.
- Catalysts: Palladium on charcoal or platinum.
- Reagents: Formaldehyde, formic acid, water.
- Conditions: Heating from ambient temperature to 90–95 °C.
- Application: Converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, a key intermediate for further esterification.
This step is crucial for introducing the N-methyl group in the piperidine ring before ester formation.
Use of Ammonia Sources and Catalysts in Amination
A patent discloses an efficient method for preparing related amino-piperidine compounds involving:
- Dissolving raw materials with catalysts such as cuprous oxide in organic solvents like toluene.
- Adding ammonia sources (ammonia water, ammonium chloride, or ammonium hydroxide).
- Controlling temperature between 70–100 °C for 3 to 6 hours.
- Using L-proline as an additive to improve yield and purity.
This method yields amino-piperidine derivatives with high purity (~99.2%) and high yield (~92.4%), demonstrating the effectiveness of catalytic amination under mild conditions.
Comparative Analysis of Preparation Parameters
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Transfer Hydrogenation | Method 3: Catalytic Amination Patent Method |
|---|---|---|---|
| Starting Materials | Methyl acetate, 4-amino-1-methylpiperidine | Piperidine-4-carboxylic acid, formaldehyde | Raw material SM-1, ammonia source, catalyst |
| Catalyst | None or base | Pd/C or Pt catalyst | Cuprous oxide or related copper catalysts |
| Solvent | Basic aqueous or organic solvent | Water, acidic aqueous medium | Toluene, DMSO, DMF, or 1,4-dioxane |
| Temperature | Mild to moderate (room temp to 70 °C) | 90–95 °C | 70–100 °C |
| Reaction Time | Several hours | Several hours | 3–6 hours |
| Yield | Moderate to high | High | High (~92.4%) |
| Purity | High | High | Very high (~99.2%) |
| Additives | Base | Formic acid | L-proline |
Research Findings and Notes
- The use of copper-based catalysts with L-proline and ammonia sources in organic solvents provides a novel, efficient, and scalable method for amino-piperidine derivatives, which can be adapted for synthesizing this compound or closely related compounds.
- Transfer hydrogenation is a selective and mild method for N-methylation, avoiding hazardous gaseous hydrogen and allowing precise control over methylation levels.
- The nucleophilic substitution method remains a straightforward and accessible route for laboratory synthesis, especially when starting from commercially available 4-amino-1-methylpiperidine and methyl acetate.
- Purity and yield optimization depend on solvent choice, catalyst loading, temperature control, and reaction time.
Summary Table of Key Preparation Methods
| Step No. | Preparation Step | Key Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Methyl acetate, 4-amino-1-methylpiperidine, base | Formation of methyl ester derivative |
| 2 | Transfer hydrogenation for N-methylation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat | Selective N-methylation |
| 3 | Catalytic amination | Raw material SM-1, cuprous oxide catalyst, L-proline, ammonia water, toluene, 70–100 °C | High yield, high purity amino-piperidine |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Neuropharmacological Uses
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is primarily studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for developing treatments for neuropsychiatric disorders.
- Targeting Monoamine Receptors : Compounds similar to this compound have been shown to inhibit monoamine receptors, including serotonin receptors. This inhibition can be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .
- Acetylcholinesterase Inhibition : The compound has been linked to acetylcholinesterase inhibition, making it a candidate for treating Alzheimer's disease. Studies have demonstrated that derivatives of piperidine can effectively inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with neurodegenerative diseases .
Anticancer Potential
Recent research has highlighted the anticancer properties of compounds containing piperidine structures. This compound may have similar applications.
- Cytotoxic Activity : In vitro studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. These compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapies .
Biochemical Probes and Imaging Agents
This compound can also serve as a biochemical probe in research settings.
- Positron Emission Tomography (PET) : Similar piperidine derivatives have been investigated as radioligands for PET imaging. They can cross the blood-brain barrier and selectively bind to target enzymes, enabling non-invasive studies of brain activity related to various neurological conditions .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity.
Synthetic Pathways
The synthesis typically involves:
- Reacting piperidine derivatives with acetic acid or its anhydrides.
- Employing catalysts to facilitate the reaction and improve product yield.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
- Structural Differences: Lacks the 4-amino and 1-methyl substituents on the piperidine ring. The ester group is ethyl (CH₂CH₃) instead of methyl.
- Physicochemical Properties: Molecular weight: 171.24 g/mol (vs. 186.25 g/mol for the target compound). Higher hydrogen bond acceptor count (2 vs. 3) due to the absence of the amino group. Log Po/w (octanol-water partition coefficient): 0.91, indicating moderate lipophilicity .
- Applications: Used as a synthetic intermediate in pharmaceutical research. Its simpler structure may facilitate easier synthesis but limits bioactivity compared to the amino-substituted analog .
tert-Butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate
- Structural Differences : Features a bulky tert-butyl ester (C(CH₃)₃) instead of methyl.
- Synthesis and Cost: Priced at €2,024.00/500 mg, significantly higher than the target compound (discontinued, price unavailable).
- Bioavailability : Increased lipophilicity (Log Po/w ~1.8 estimated) may enhance membrane permeability but reduce solubility in aqueous media.
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate
- Structural Differences : Contains a benzyl group on the piperidine nitrogen and a ylidene (C=N) bond at the 4-position.
- Reactivity: The ylidene group introduces conjugation, altering electronic properties and reactivity.
- Applications: Used in organocatalysis and as a precursor for heterocyclic compounds.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structural Differences : Piperidine ring fully substituted with methyl groups at 2,2,6,6-positions.
- Conformational Effects : High steric hindrance restricts ring puckering, leading to rigid structures. This rigidity may reduce metabolic degradation but limit binding flexibility .
- Stability : Enhanced resistance to oxidation due to electron-donating methyl groups.
Imidazole- and Triazole-Containing Analogs
- Structural Differences : Replace the piperidine ring with imidazole () or triazole () heterocycles.


- Electronic Properties: Imidazole’s aromaticity and hydrogen-bonding capacity (e.g., via NH groups) enhance interactions with enzymes or receptors.
- Applications : Antifungal and anticancer agents (imidazole derivatives) or kinase inhibitors (triazole derivatives) .
Key Research Findings
- Synthetic Challenges: The target compound’s amino and methyl groups necessitate multi-step synthesis with protective strategies, as seen in tert-butyl analog synthesis (e.g., using cesium carbonate and coupling reagents) .
- Market Trends : Discontinuation of the target compound () contrasts with the availability of analogs like tert-butyl derivatives, highlighting a shift toward sterically protected esters in drug development.
Biological Activity
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic areas, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a series of reactions involving piperidine derivatives. The synthesis typically involves the following steps:
- Formation of the Piperidine Ring : Starting from 1-methylpiperidine, various amine substitutions are introduced.
- Acetylation : The piperidine derivative is then treated with acetic anhydride or acetyl chloride to introduce the acetate moiety.
The overall yield of this synthesis process varies, but optimization techniques such as microwave-assisted synthesis have been reported to enhance yields significantly, often exceeding 80% .
Antimicrobial Properties
Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | E. coli |
| Similar Piperidine Derivative | 16 | S. aureus |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In studies involving various cancer cell lines, this compound exhibited cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, in MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (EC50 values around 10 µM) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase Inhibition : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), leading to increased histone acetylation and subsequent gene expression changes that promote apoptosis in cancer cells .
- Monoamine Receptor Modulation : The compound may also influence neurotransmitter systems by acting on monoamine receptors, which is relevant for neuropsychiatric disorders such as depression and anxiety .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics .
Case Study 2: Anticancer Potential
A preclinical trial evaluated the anticancer properties of this compound in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves multi-step synthesis starting with functionalized piperidine precursors. For example:
Condensation : React 4-amino-1-methylpiperidine with a protected acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinyl-acetamide intermediate.
Esterification : Treat the intermediate with methyl chloroacetate in the presence of a coupling agent (e.g., HATU) to introduce the ester group .
Deprotection : Use acid hydrolysis (e.g., HCl in methanol) to remove protecting groups if applicable.
Critical Factors :
Q. How should researchers purify this compound, and what analytical techniques validate purity?
Methodological Answer: Purification Steps :
Liquid-Liquid Extraction : Separate the crude product using ethyl acetate and aqueous NaHCO₃ to remove acidic impurities.
Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) for optimal separation.
Recrystallization : Employ methanol/water mixtures for high-purity crystals.
Q. Analytical Validation :
| Technique | Key Parameters | Expected Data |
|---|---|---|
| HPLC | Purity >98% | Retention time: 8.2 min (C18 column, 70% MeOH) |
| NMR | ¹H NMR (DMSO-d₆) | δ 3.65 (s, 3H, OCH₃), δ 2.85 (m, 4H, piperidine-H) |
| MS | ESI+ | m/z 215.1 [M+H]⁺ |
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key metrics:
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and NH₂ bending at 1600 cm⁻¹.
- 2D NMR : COSY and HSQC to resolve overlapping piperidine proton signals .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
Methodological Answer:
Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray data.
Torsional Analysis : Check for steric hindrance in the piperidine ring using molecular dynamics simulations.
Electron Density Maps : Use SHELXL to identify disordered regions or solvent effects in the crystal lattice .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
- Continuous Flow Chemistry : Reduces side reactions via controlled residence times (e.g., 30 min at 70°C) .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
Q. How can computational modeling predict biological activity and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., GPCRs).
Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from the amino group).
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
Methodological Answer:
Q. How to design pharmacological assays to evaluate target specificity?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (AChE) using Ellman’s method.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-NMS for muscarinic receptors) .
In Vivo Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


